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Abstract
Fialuridine (FIAU), a nucleoside analogue developed with potent antiviral promise, is now a

paradigm of unforeseen, catastrophic drug toxicity. Initially synthesized in the 1970s, its

development trajectory culminated in a 1993 clinical trial for chronic hepatitis B that resulted in

severe, irreversible mitochondrial toxicity, leading to multiple deaths and liver transplantations.

This technical guide provides an in-depth review of the discovery of FIAU, its mechanism of

action, the preclinical data that failed to predict the toxic outcome, and the clinical findings that

exposed its lethal effect on human mitochondria. Detailed experimental methodologies,

structured quantitative data, and pathway visualizations are presented to offer a

comprehensive technical resource for professionals in drug development and mitochondrial

toxicity research.

Discovery and Early Development
Fialuridine, chemically known as 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil, is a

pyrimidine nucleoside analog. Its origins trace back to the 1970s at the Memorial Sloan-

Kettering Cancer Center, where Dr. Jack Fox and his colleagues were pioneering the synthesis

of fluorinated nucleosides.[1][2] The primary synthetic strategy involved the creation of 2'-

deoxy-2'-fluoro-arabinose, a fluorinated sugar moiety, which could then be condensed with

various heterocyclic bases to create novel nucleosides.[1][3]
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The initial therapeutic target for this class of compounds, including FIAU's parent compound

fiacitabine (FIAC), was not hepatitis B, but herpes viruses. In vitro studies demonstrated that

FIAC was highly active against several human herpesviruses, including herpes simplex virus

(HSV) and varicella-zoster virus (VZV).[2][4] Early clinical trials in the 1980s at Sloan-Kettering

focused on immunosuppressed cancer patients with these viral infections.[2] FIAU itself is a

metabolite of FIAC.[4][5] The promising antiviral activity against DNA viruses eventually led to

investigations into its efficacy against the woodchuck hepatitis virus, an animal model for

human hepatitis B virus (HBV), where it also showed potent inhibitory effects on viral DNA

polymerase.[2]

Preclinical Pharmacology and Toxicology
Before its ill-fated trial in humans for hepatitis B, FIAU underwent a series of preclinical

evaluations. These studies demonstrated potent antiviral activity but failed to reveal the specific

mitochondrial toxicity that would later prove fatal in humans.

Antiviral Activity
FIAU demonstrated significant potency against hepadnaviruses. The primary mechanism of

action is the inhibition of the viral DNA polymerase, which is essential for the replication of the

viral genome.
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Compound Assay Target Value Reference

FIAU

Triphosphate

(FIAUTP)

Enzyme

Inhibition

Human DNA

Polymerase γ
Ki = 0.04 µM

Biochemistry

(1994)[6]

FIAU

Triphosphate

(FIAUTP)

Enzyme

Inhibition

Human DNA

Polymerase γ
Ki = 0.015 µM PNAS (1996)[7]

FMAU

Triphosphate

(FMAUTP)

Enzyme

Inhibition

Human DNA

Polymerase γ
Ki = 0.03 µM PNAS (1996)[7]

FAU

Triphosphate

(FAUTP)

Enzyme

Inhibition

Human DNA

Polymerase γ
Ki = 1.0 µM PNAS (1996)[7]

Preclinical Toxicology Studies
Toxicology studies were conducted in multiple species, including mice, rats, dogs, and

monkeys. These studies identified several dose-limiting toxicities, such as hematopoietic

suppression, myocardial degeneration, and nephropathy at high doses. However, the specific

pattern of delayed, severe hepatotoxicity and lactic acidosis seen in humans was not observed.

This species-specific toxicity is now believed to be due to differences in a key mitochondrial

transporter, the human equilibrative nucleoside transporter 1 (hENT1), which is expressed in

human mitochondrial membranes but not in those of the preclinical species tested.[8] This

transporter facilitates the entry of FIAU into the mitochondria, where the toxic cascade is

initiated.

Mechanism of Mitochondrial Toxicity
The catastrophic toxicity of FIAU is a direct result of its detrimental effect on mitochondria, the

energy-producing organelles of the cell. The process involves a series of steps beginning with

the transport of FIAU into the cell and culminating in the depletion of mitochondrial DNA.
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Caption: Cellular and mitochondrial pathway of FIAU toxicity.
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Cellular and Mitochondrial Uptake: FIAU enters the cell and is subsequently transported into

the mitochondria. This mitochondrial transport is facilitated by the human equilibrative

nucleoside transporter 1 (hENT1).

Phosphorylation: Inside both the cytoplasm and mitochondria, FIAU is phosphorylated by

cellular kinases (Thymidine Kinase 1 in cytoplasm, Thymidine Kinase 2 in mitochondria) to

its active triphosphate form, FIAU-TP.[9]

Inhibition of DNA Polymerase Gamma: FIAU-TP acts as a substrate for mitochondrial DNA

(mtDNA) polymerase γ (Pol γ), the sole DNA polymerase in mitochondria. It competitively

inhibits the incorporation of the natural substrate, dTTP.[6]

Incorporation and Chain Termination: Pol γ incorporates FIAU monophosphate into the

growing mtDNA chain. The presence of the 2'-fluoro atom in the arabinose configuration

distorts the DNA helix, and the incorporation of multiple adjacent FIAU molecules leads to

premature chain termination, halting mtDNA replication.[7]

mtDNA Depletion: The inhibition of replication leads to a progressive and severe depletion of

mtDNA.

Cellular Dysfunction: Since mtDNA encodes essential protein subunits for the electron

transport chain (ETC), its depletion leads to impaired oxidative phosphorylation, cellular

energy crisis, accumulation of lactic acid, and microvesicular steatosis (fatty liver),

culminating in liver failure and death.

The 1993 NIH Clinical Trial (Protocol 93-DK-0031)
In 1993, a Phase II clinical trial was initiated at the National Institutes of Health (NIH) to

evaluate the long-term efficacy of FIAU in patients with chronic hepatitis B. The trial's design,

based on promising short-term data, tragically underestimated the delayed nature of the drug's

toxicity.

Experimental Protocol Summary
Objective: To assess the safety and efficacy of FIAU administered for up to 24 weeks to

patients with chronic hepatitis B infection.
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Patient Population: 15 patients with chronic, compensated hepatitis B.

Dosage and Administration: Patients received oral FIAU. The initial cohort of 10 patients

received 0.25 mg/kg/day. A subsequent group of 5 patients received a lower dose of 0.1

mg/kg/day.

Monitoring: Patients were monitored regularly for clinical symptoms, serum HBV DNA levels,

and standard liver function tests (e.g., ALT, AST).

Outcome: The trial was abruptly terminated on June 25, 1993, after the first patient was

hospitalized with severe liver failure and lactic acidosis after approximately 13 weeks of

treatment.

Patient Screening
(Chronic Hepatitis B) Enroll 15 Patients Oral FIAU Dosing

(0.1 or 0.25 mg/kg/day)

Weeks 1-8:
- Mild Side Effects
- HBV DNA drops

Weeks 9-13:
- Severe Nausea, Vomiting

- Neuropathy, Myopathy

Trial Terminated
(June 1993)

Outcome:
- 7 Severe Toxicity

- 5 Deaths
- 2 Liver Transplants

Click to download full resolution via product page

Caption: Simplified workflow and outcome of the 1993 NIH FIAU clinical trial.

Clinical and Laboratory Findings
Of the 15 patients enrolled, 10 had received the drug for more than two months. Of these 10,

seven developed severe toxicity.[4] The clinical presentation was characterized by a delayed

onset of severe nausea, vomiting, and abdominal pain, followed by rapidly progressing hepatic

failure, pancreatitis, peripheral neuropathy, and myopathy.[4] The hallmark laboratory finding

was a severe, intractable lactic acidosis. Five of the seven severely affected patients died, and

the other two required emergency liver transplants.[5]
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Patient ID

Duration of

Therapy

(days)

Peak ALT

(U/L)

Peak Total

Bilirubin

(mg/dL)

Peak

Lactate

(mmol/L)

Outcome

1 88 129 1.8 19.4 Died

2 86 85 1.6 13.9 Died

3 84 148 1.9 15.6
Liver

Transplant

4 77 44 1.0 12.0 Died

5 90 258 2.5 16.0 Died

6 81 100 23.3 12.0 Died

7 67 109 2.4 10.0
Liver

Transplant

8 84 81 0.7 2.4 Survived

9 81 103 0.9 2.2 Survived

10 70 185 1.0 2.0 Survived

11 28 103 0.8 1.5 Survived

12 28 118 0.5 1.3 Survived

13 28 44 0.4 1.5 Survived

14 28 109 0.6 1.1 Survived

15 28 100 0.9 1.4 Survived

Data adapted

from

McKenzie R,

et al. N Engl

J Med.

1995;333(17)

:1099-105.
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Conclusion and Lessons Learned
The development of fialuridine stands as a critical lesson in drug development. It highlights the

profound danger of species-specific mitochondrial toxicity and the limitations of traditional

preclinical animal models in predicting such outcomes. The tragedy spurred significant

research into the mechanisms of nucleoside analogue toxicity and led to the development of

more sensitive in vitro screening methods, including the use of cell lines like HepaRG that

better model human hepatic metabolism and toxicity pathways. The FIAU story underscores

the absolute necessity for vigilant monitoring in clinical trials and the importance of

investigating any signs of mitochondrial dysfunction, such as lactic acidosis, when testing

nucleoside analogues. It remains a foundational case study in toxicology and a sobering

reminder of the potential for devastating outcomes in the pursuit of novel therapeutics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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